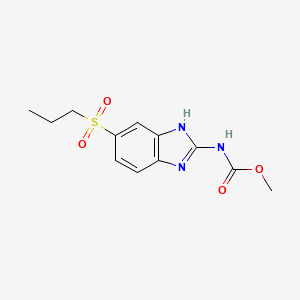
阿苯达唑砜
描述
阿苯达唑砜是阿苯达唑的一种代谢产物,阿苯达唑是一种广泛用作驱虫剂的苯并咪唑衍生物。阿苯达唑砜是通过阿苯达唑亚砜氧化形成的,以其在阿苯达唑的药代动力学和药效学中的作用而闻名。它用于治疗各种寄生虫感染,包括由蠕虫引起的感染。
科学研究应用
阿苯达唑砜具有多种科学研究应用:
化学: 用作研究阿苯达唑代谢和残留检测的参考化合物。
生物学: 研究其对寄生生物的影响及其在蠕虫生命周期中的作用。
医学: 研究其在治疗寄生虫感染中的药代动力学和药效学。
工业: 用于开发新的驱虫药和制剂
作用机制
阿苯达唑砜通过与微管的秋水仙碱敏感位点结合发挥作用,抑制其聚合成微管。这种微管形成的破坏导致寄生虫肠细胞的退行性改变,最终导致其固定和死亡。 该化合物还靶向沃巴赫氏体,一种丝虫的内共生体,破坏其分裂并有助于阿苯达唑治疗丝虫感染的疗效 .
生化分析
Biochemical Properties
Albendazole sulfone interacts with various biomolecules in the body. It is known to reduce intracellular Wolbachia titer, a type of bacteria, in both Drosophila melanogaster and Brugia malayi . This suggests that Albendazole sulfone may interact with enzymes and proteins involved in bacterial growth and replication.
Cellular Effects
Albendazole sulfone has been shown to have significant effects on cellular processes. Specifically, it reduces the titer of Wolbachia within cells . Wolbachia is a genus of bacteria that lives inside the cells of their hosts, including a wide variety of insects and nematodes. By reducing the titer of these bacteria, Albendazole sulfone can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it does not disrupt microtubule organization, suggesting that it reduces bacterial titer through direct targeting of Wolbachia . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Albendazole sulfone have been observed to change over time. For instance, in a study involving hookworm-infected adolescents, the half-life of Albendazole sulfone was found to be approximately 1.5 hours, with the maximum concentration reached after about 2 hours .
Dosage Effects in Animal Models
The effects of Albendazole sulfone have been found to vary with different dosages in animal models. For example, in goats, dose-dependent plasma dispositions of Albendazole sulfone were observed following subcutaneous administration at increased doses .
Metabolic Pathways
Albendazole sulfone is involved in specific metabolic pathways. It is produced through the hepatic transformation of Albendazole to Albendazole sulfoxide, which is then further metabolized to Albendazole sulfone .
Transport and Distribution
Albendazole sulfone is widely distributed throughout the body. It has been detected in urine, bile, liver, cyst wall, cyst fluid, and cerebral spinal fluid (CSF) . This suggests that it interacts with various transporters or binding proteins and can localize or accumulate in specific areas.
Subcellular Localization
Given its ability to reduce intracellular Wolbachia titer, it is likely that it is able to penetrate cellular membranes and exert its effects within the cell .
准备方法
合成路线和反应条件: 阿苯达唑砜可以通过氧化过程从阿苯达唑合成。一种常见的方法是使用过氧化氢作为氧化剂,在冰醋酸作为反应介质的存在下进行。 反应通常在室温下进行,产物通过重结晶进行纯化以获得高纯度 .
工业生产方法: 在工业环境中,阿苯达唑砜的生产采用类似的氧化过程,但规模更大。严格控制反应条件以确保高产率和纯度。 过氧化氢和冰醋酸的使用仍然很普遍,产物通常通过柱层析或其他分离技术进行纯化 .
化学反应分析
反应类型: 阿苯达唑砜经历各种化学反应,包括:
氧化: 进一步氧化可以将阿苯达唑砜转化为其他代谢产物。
还原: 还原反应可以将阿苯达唑砜还原回阿苯达唑亚砜。
取代: 取代反应可以修饰砜基团,导致形成不同的衍生物。
常见试剂和条件:
氧化: 过氧化氢,冰醋酸。
还原: 还原剂如硼氢化钠。
取代: 在适当条件下,各种亲核试剂和亲电试剂。
主要形成的产物:
氧化: 进一步氧化的代谢产物。
还原: 阿苯达唑亚砜。
取代: 具有修饰的砜基团的衍生物.
相似化合物的比较
类似化合物:
阿苯达唑: 母体化合物,用作广谱驱虫剂。
阿苯达唑亚砜: 阿苯达唑的主要代谢产物,也具有抗寄生虫活性。
甲苯达唑: 另一种具有类似驱虫特性的苯并咪唑衍生物。
独特性: 阿苯达唑砜在其作为阿苯达唑代谢产物的特定作用中是独一无二的,这有助于药物的整体疗效。 它能够靶向寄生虫及其内共生体,使其成为治疗寄生虫感染的有价值的化合物 .
属性
IUPAC Name |
methyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSJYOLYMZNKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226167 | |
| Record name | Albendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75184-71-3 | |
| Record name | Albendazole sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75184-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albendazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075184713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75184-71-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBENDAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UIC88380G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While Albendazole Sulfone itself exhibits limited antiparasitic activity [, , ], its precursor, Albendazole Sulfoxide, is considered the primary active metabolite. Benzimidazoles, like ABZ and its metabolites, primarily work by binding to parasite β-tubulin, disrupting microtubule polymerization. This disruption inhibits crucial cellular processes like nutrient uptake, transport, and cell division, ultimately leading to parasite death [, ].
A: Research suggests that Albendazole Sulfone can directly target Wolbachia endosymbionts within filarial nematodes []. It appears to induce elongation of Wolbachia cells, suggesting interference with their binary fission process. Interestingly, this effect is independent of microtubule disruption, implying a distinct mechanism of action against Wolbachia [].
ANone: The molecular formula of Albendazole Sulfone is C12H15N3O4S, and its molecular weight is 313.34 g/mol.
A: While the provided research papers focus on analytical techniques like HPLC and LC-MS/MS for identification and quantification [, , , , , , , , , ], detailed spectroscopic data like NMR or IR is not included in the provided text.
A: Studies investigating the photodegradation of ABZ and its metabolites in water revealed that Albendazole Sulfone undergoes degradation under natural sunlight [, ]. The rate of degradation is influenced by pH, with varying half-lives observed at different pH values [, ].
ANone: The provided research focuses on the pharmacological aspects of Albendazole Sulfone. There is no information available regarding any catalytic properties or applications of this compound.
ANone: The provided research primarily utilizes experimental approaches. No information regarding computational modeling or QSAR studies for Albendazole Sulfone is available.
A: The oxidation state of sulfur significantly impacts the biological activity of ABZ metabolites. Albendazole Sulfoxide, with a sulfoxide group, exhibits the highest antiparasitic activity. Albendazole Sulfone, with a sulfone group, shows significantly reduced activity against most parasites, except for a potential direct effect on Wolbachia [, , , ].
A: Research highlights the use of nanocrystal suspensions as a promising approach to improve the solubility and oral bioavailability of Albendazole []. This technique could potentially be applied to Albendazole Sulfone as well.
ANone: The provided research primarily focuses on scientific aspects and does not delve into specific SHE regulations.
A: Albendazole undergoes rapid and extensive metabolism, primarily in the liver, to form its active metabolite, Albendazole Sulfoxide, and the inactive metabolite, Albendazole Sulfone [, , ]. This metabolic pathway is consistent across various species, including humans, sheep, goats, cattle, and fish, although specific metabolic rates and metabolite ratios may differ [, , ].
A: Albendazole Sulfone is primarily eliminated through urine, although a small portion may undergo further metabolism [, ]. Studies in patients with neurocysticercosis demonstrated that Albendazole Sulfone exhibits a lower renal clearance compared to Albendazole Sulfoxide enantiomers [].
A: Yes, co-administration with certain drugs can significantly alter the pharmacokinetics of ABZ and its metabolites. For instance, concurrent use of Praziquantel notably increases the plasma concentrations of both Albendazole Sulfoxide enantiomers and Albendazole Sulfone []. Similarly, antiepileptic drugs like phenytoin, carbamazepine, and phenobarbital induce the oxidative metabolism of ABZ, leading to a substantial reduction in plasma levels of the active Albendazole Sulfoxide metabolite [].
A: In vitro studies using Echinococcus multilocularis metacestodes revealed that Albendazole Sulfoxide and Albendazole Sulfone exert similar effects on parasite ultrastructure and metabolite profiles in vesicle fluids, suggesting comparable in vitro efficacy against this parasite [].
A: In vivo studies in rats infected with Nippostrongylus braziliensis demonstrated that Albendazole Sulfoxide exhibits comparable anthelmintic activity to Albendazole, while Albendazole Sulfone shows no activity against this parasite [].
A: Interestingly, research suggests that Albendazole itself exhibits higher cytotoxicity compared to its metabolites, Albendazole Sulfoxide and Albendazole Sulfone []. This finding indicates that ABZ metabolism might serve as a detoxification pathway, with metabolites posing lower toxicological risks to mammalian cells [].
ANone: The provided research papers primarily focus on specific aspects of Albendazole and its metabolites, such as analytical methods for detection, pharmacokinetic interactions, and in vitro efficacy. They do not provide comprehensive information on these other topics.
A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, including UV absorbance, fluorescence detection, and tandem mass spectrometry (MS/MS), are widely used for quantifying Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone in biological matrices like plasma, blood, urine, and tissues [, , , , , , , , , ]. These methods offer high sensitivity and selectivity for accurate measurement of these compounds in complex biological samples.
A: Besides HPLC-based methods, capillary electrophoresis (CE) has also been explored for the analysis of ABZ metabolites, particularly for enantioselective separation of Albendazole Sulfoxide enantiomers in plasma and cerebrospinal fluid [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


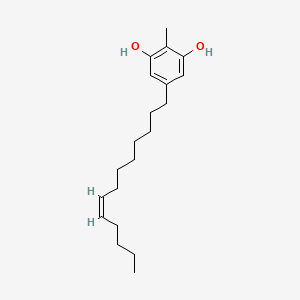
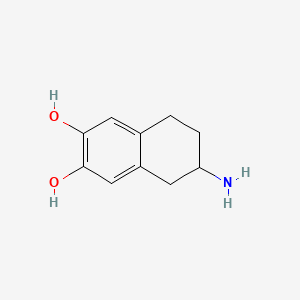
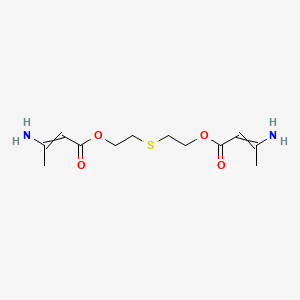
![Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate](/img/structure/B1665613.png)
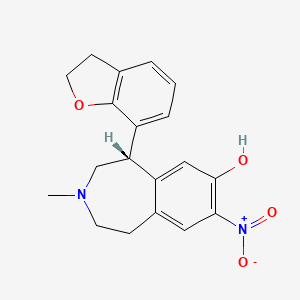
![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)
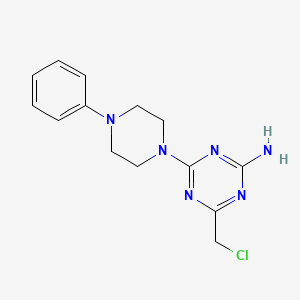
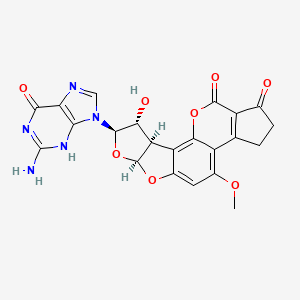

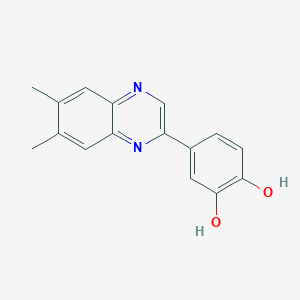
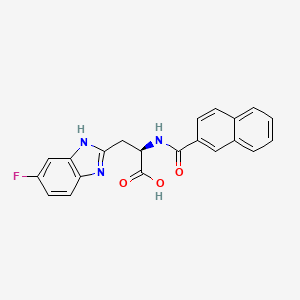
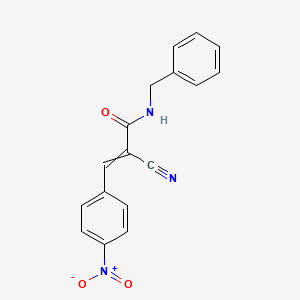
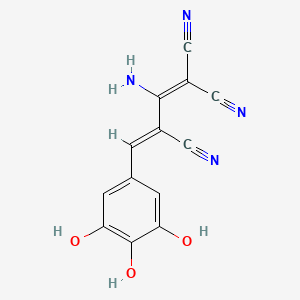
![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate](/img/structure/B1665631.png)
